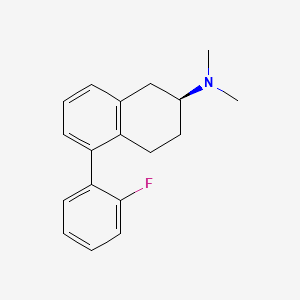
Mal-C5-N-bis(PEG2-C2-acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mal-C5-N-bis(PEG2-C2-acid) is a chemical compound primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs). These linkers play a crucial role in connecting the antibody to the drug, ensuring the targeted delivery of the therapeutic agent to specific cells, such as cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mal-C5-N-bis(PEG2-C2-acid) involves multiple steps, starting with the preparation of the maleimide and polyethylene glycol (PEG) components. The maleimide group is introduced through a reaction with a suitable amine, followed by the attachment of PEG chains.
Industrial Production Methods
Industrial production of Mal-C5-N-bis(PEG2-C2-acid) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Mal-C5-N-bis(PEG2-C2-acid) undergoes various chemical reactions, including:
Substitution Reactions: The maleimide group can react with thiol groups on proteins or other molecules.
Hydrolysis: The ester bonds in the PEG chains can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in aqueous buffers at neutral pH.
Hydrolysis: Conducted under acidic (pH < 4) or basic (pH > 9) conditions.
Major Products
Substitution Reactions: Formation of stable thioether bonds.
Hydrolysis: Breakdown of ester bonds, resulting in the release of PEG chains and carboxylic acids.
Applications De Recherche Scientifique
Mal-C5-N-bis(PEG2-C2-acid) is widely used in scientific research, particularly in the development of antibody-drug conjugates (ADCs). These conjugates are designed for targeted cancer therapy, where the linker ensures the precise delivery of the drug to cancer cells, minimizing side effects on healthy cells .
In addition to its use in ADCs, Mal-C5-N-bis(PEG2-C2-acid) is employed in various fields:
Chemistry: As a versatile linker in the synthesis of complex molecules.
Biology: For labeling and tracking biomolecules.
Medicine: In the development of targeted therapies.
Industry: In the production of specialized polymers and materials
Mécanisme D'action
The mechanism of action of Mal-C5-N-bis(PEG2-C2-acid) involves its role as a linker in ADCs. The maleimide group reacts with thiol groups on the antibody, forming a stable thioether bond. This bond ensures the stable attachment of the drug to the antibody, allowing for targeted delivery to specific cells. The PEG chains provide flexibility and solubility, enhancing the overall stability and efficacy of the conjugate .
Comparaison Avec Des Composés Similaires
Mal-C5-N-bis(PEG2-C2-acid) is unique due to its specific structure, which combines maleimide and PEG components with carboxylic acid groups. This combination provides several advantages, including:
Enhanced Stability: The PEG chains improve solubility and stability.
Versatility: The maleimide group allows for easy conjugation with thiol-containing molecules
Similar Compounds
Mal-C5-N-bis(PEG2-C2-amine): Similar structure but with amine groups instead of carboxylic acids.
Mal-C5-N-bis(PEG2-C2-alcohol): Contains alcohol groups instead of carboxylic acids
Propriétés
Formule moléculaire |
C24H38N2O11 |
|---|---|
Poids moléculaire |
530.6 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethyl-[6-(2,5-dioxopyrrol-1-yl)hexanoyl]amino]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C24H38N2O11/c27-20(4-2-1-3-9-26-21(28)5-6-22(26)29)25(10-14-36-18-16-34-12-7-23(30)31)11-15-37-19-17-35-13-8-24(32)33/h5-6H,1-4,7-19H2,(H,30,31)(H,32,33) |
Clé InChI |
OCGSASUSCDQIMT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)N(C1=O)CCCCCC(=O)N(CCOCCOCCC(=O)O)CCOCCOCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


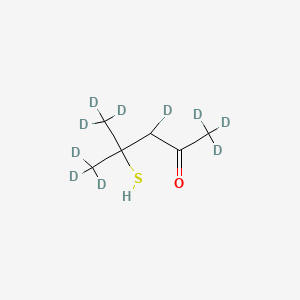


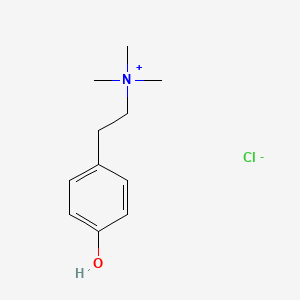
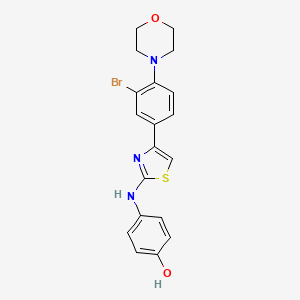
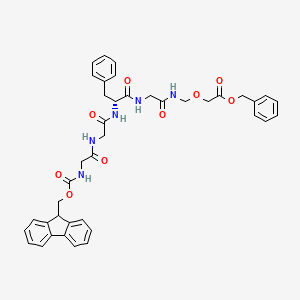



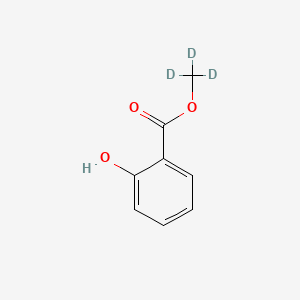
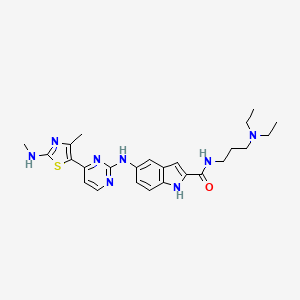

![2-[4-chloro-12-(2-hydroxypropan-2-yl)-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl]-N-[(3R)-1-methylpiperidin-3-yl]acetamide](/img/structure/B12376434.png)
